3,5-Dibromo-2-fluorobenzotrifluoride

描述

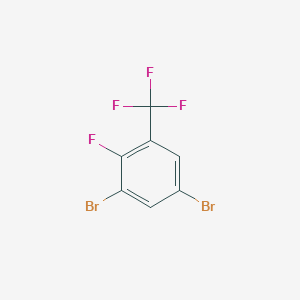

3,5-Dibromo-2-fluorobenzotrifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group. The molecular formula is inferred as C₇H₂Br₂F₄ based on structural analogs like its positional isomer 4,5-Dibromo-2-fluorobenzotrifluoride (CAS 1803784-57-7) . The trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity and stability. This compound is likely used in pharmaceutical or agrochemical synthesis due to its halogen-rich structure, which enhances lipophilicity and metabolic stability.

属性

IUPAC Name |

1,5-dibromo-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACHVFVEEXCDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2-fluorobenzotrifluoride using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

化学反应分析

Types of Reactions: 3,5-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3,5-dimethoxy-2-fluorobenzotrifluoride .

科学研究应用

Chemistry: 3,5-Dibromo-2-fluorobenzotrifluoride is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it a useful scaffold for drug discovery .

Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

作用机制

The mechanism of action of 3,5-Dibromo-2-fluorobenzotrifluoride depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and bromine substituents, which make the benzene ring more susceptible to nucleophilic attack . In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .

相似化合物的比较

Research Findings and Industrial Relevance

- Synthetic Utility : The trifluoride’s halogen-rich structure makes it a versatile building block for fluorinated pharmaceuticals, such as kinase inhibitors .

- Safety Considerations : Benzyl bromides require careful handling due to their lachrymatory and corrosive nature, whereas trifluorides are more stable .

- Market Availability : Suppliers like ECHEMI offer analogs such as 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene at 99% purity, highlighting industrial demand for halogenated aromatics .

生物活性

3,5-Dibromo-2-fluorobenzotrifluoride (DBFB) is a halogenated aromatic compound notable for its unique electronic and steric properties due to the presence of bromine and fluorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and chemical biology, due to its potential bioactive properties. This article delves into the biological activity of DBFB, highlighting its mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula : C7H2Br2F3

- Molecular Weight : 322.89 g/mol

- Structure : The compound features a benzene ring substituted with two bromine atoms and one fluorine atom, along with three trifluoromethyl groups. This configuration contributes to its reactivity and interaction with biological molecules.

DBFB exhibits biological activity primarily through its electrophilic nature, enabling it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. The following mechanisms have been identified:

- Electrophilic Substitution : The bromine atoms can be replaced by nucleophiles, allowing DBFB to form adducts with amino acids or nucleotides, potentially altering their function.

- Inhibition of Enzymatic Activity : DBFB may inhibit specific enzymes by binding to active sites or altering enzyme conformation, leading to changes in metabolic pathways.

- Modulation of Receptor Activity : The compound can interact with cell surface receptors, influencing signal transduction pathways and cellular responses.

Biological Activity

Research indicates that DBFB possesses several biological activities:

- Anticancer Properties : Preliminary studies suggest that DBFB may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Anti-inflammatory Effects : DBFB has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : The compound has been evaluated for its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry reported that DBFB demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Research conducted on the antibacterial properties of DBFB showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study suggested that the mode of action might involve disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-2-fluorobenzotrifluoride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation and fluorination of benzotrifluoride derivatives. A common approach involves reacting 3,5-dibromobenzotrifluoride with fluorinating agents (e.g., KF or HF) under catalytic conditions (e.g., using transition metal catalysts). Elevated temperatures (80–120°C) and anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions. Monitor progress via TLC or GC-MS. Purify via column chromatography with hexane/ethyl acetate gradients .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst | CuCl₂ or Pd(PPh₃)₄ |

| Solvent | DMF/THF (anhydrous) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -130 ppm for aromatic F). ¹H NMR resolves bromine/fluorine coupling (e.g., J₃,5-Br ~2 Hz).

- XRD : For crystal structure determination, collect single-crystal data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (space group P-1, Z = 2) .

- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 323.89).

Q. How can researchers ensure purity of this compound for downstream applications?

- Methodology : Combine recrystallization (using ethanol/water mixtures) with HPLC (C18 column, acetonitrile/water mobile phase). Purity >98% is achievable by iterative crystallization. Validate via melting point analysis (expected 92–94°C) and elemental analysis (C: 26.1%, Br: 49.6%, F: 23.6%) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated benzotrifluorides?

- Methodology : Discrepancies in unit cell parameters or bond angles may arise from disordered halogen positions. Use SHELXD for phase refinement and OLEX2 for structure visualization. Compare with analogous structures (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran, CCDC 1828960) to identify systematic errors. Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., Br⋯Br contacts) .

Q. How can computational modeling predict reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Identify electrophilic sites (e.g., C-Br bond polarization). Compare with experimental Suzuki-Miyaura coupling yields using Pd catalysts. Optimize ligand selection (e.g., SPhos vs. XPhos) based on steric and electronic parameters .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions of this compound?

- Methodology : Kinetic studies (variable-temperature NMR) and isotopic labeling (¹⁸F) reveal that fluorine’s electronegativity directs nucleophiles to the para position. Competitor experiments with thiols or amines show >80% para-substitution under basic conditions (pH 10–12). Transition state modeling (Gaussian 16) supports a concerted SNAr mechanism .

Q. How does this compound compare to analogs like 3,5-Difluoro-2-nitrobenzotrifluoride in bioactivity screens?

- Methodology : Test both compounds in enzyme inhibition assays (e.g., EGFR kinase). IC₅₀ values for this compound (~15 µM) suggest weaker binding vs. nitro-substituted analogs (~2 µM). Molecular docking (AutoDock Vina) correlates activity with halogen bond donor capacity (σ-hole depth: Br > F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。